molecular formula C20H17N5O3S2 B2541643 N-[5,6-DIMETHYL-2-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)FURO[2,3-D]PYRIMIDIN-4-YL]BENZAMIDE CAS No. 612522-58-4

N-[5,6-DIMETHYL-2-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)FURO[2,3-D]PYRIMIDIN-4-YL]BENZAMIDE

Cat. No.: B2541643
CAS No.: 612522-58-4
M. Wt: 439.51
InChI Key: BPBICMRPSHIRAU-UHFFFAOYSA-N
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Description

N-[5,6-DIMETHYL-2-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)FURO[2,3-D]PYRIMIDIN-4-YL]BENZAMIDE is a complex organic compound featuring a thiazole ring, a furo[2,3-d]pyrimidine core, and a benzamide group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of the compound N-(5,6-dimethyl-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}furo[2,3-d]pyrimidin-4-yl)benzamide, also known as F1367-0011 or STL079538, is the Hematopoietic Progenitor Kinase 1 (HPK1) . HPK1 is a kinase critically involved in T cell receptor (TCR) signaling .

Mode of Action

F1367-0011 interacts with HPK1 by inhibiting its kinase activity . This inhibition initiates a negative-feedback loop that raises the threshold of stimulus required for T cell responses . The compound’s interaction with HPK1 results in an increase in T cell responsiveness to antigen stimulus .

Biochemical Pathways

The compound affects the TCR signaling pathway, which is crucial for the activation and function of T cells . By inhibiting HPK1, F1367-0011 disrupts the negative feedback loop in TCR signaling, enhancing T cell responsiveness . This can lead to increased antigen recognition and improved efficacy of therapies like PD-1 blockade .

Result of Action

The molecular and cellular effects of F1367-0011’s action include a dose-dependent inhibition of SLP76 phosphorylation (a downstream effect of HPK1 activation) and an increase in T cell proliferation following suboptimal TCR stimulation . The compound also increases both CD8 and CD4 cytokine recall responses to MHC-presented peptides .

Action Environment

Environmental factors can influence the action, efficacy, and stability of F1367-0011. For instance, the presence of immunosuppressive metabolites like PGE2 and adenosine, which can activate HPK1 through their receptors, might affect the compound’s efficacy . F1367-0011 has shown the ability to resist these metabolites, maintaining its ability to enhance immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5,6-DIMETHYL-2-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)FURO[2,3-D]PYRIMIDIN-4-YL]BENZAMIDE typically involves multi-step organic reactions The process begins with the formation of the thiazole ring, followed by the construction of the furo[2,3-d]pyrimidine coreCommon reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[5,6-DIMETHYL-2-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)FURO[2,3-D]PYRIMIDIN-4-YL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of nitro groups may produce amines .

Scientific Research Applications

N-[5,6-DIMETHYL-2-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)FURO[2,3-D]PYRIMIDIN-4-YL]BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Properties

IUPAC Name

N-[5,6-dimethyl-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylfuro[2,3-d]pyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S2/c1-11-12(2)28-18-15(11)16(23-17(27)13-6-4-3-5-7-13)24-20(25-18)30-10-14(26)22-19-21-8-9-29-19/h3-9H,10H2,1-2H3,(H,21,22,26)(H,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBICMRPSHIRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC(=NC(=C12)NC(=O)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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